4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol
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Overview
Description
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol is a tertiary amino compound in which the para positions of the three phenyl rings in triphenylmethane are substituted with two dimethylamino groups and one hydroxy group . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as halides and amines are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules . Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone:
4,4’-Bis(diethylamino)benzophenone: Similar to Michler’s ketone but with ethyl groups instead of methyl groups.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups and a dimethylaminomethyl group, differing in the substitution pattern
Uniqueness
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6307-57-9 |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H28N2O2/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(27)23(16-19)28-5/h6-16,24,27H,1-5H3 |
InChI Key |
FAXCIOFYXZLLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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